molecular formula C9H7N3O2 B069794 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid CAS No. 162848-16-0

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Cat. No.: B069794
CAS No.: 162848-16-0
M. Wt: 189.17 g/mol
InChI Key: FOMQQGKCPYKKHQ-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is a chemical compound that features a benzoic acid moiety substituted with a 1H-1,2,4-triazole ring.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid interacts with various enzymes and proteins. It has been found to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines

Cellular Effects

This compound influences cell function by inhibiting the proliferation of certain cancer cells . It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism, although the specific details of these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid typically involves the reaction of 4-chlorobenzoic acid with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the triazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1H-1,2,4-triazole ring enhances its potential as an enzyme inhibitor and its ability to form coordination complexes with metals .

Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMQQGKCPYKKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353059
Record name 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162848-16-0
Record name 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-fluoro-benzoate (1.68 g) in N-methyl-pyrrolidinone (10 mL) is added 1,2,4-triazole (2.5 g) and K2CO3 (1.5 g) and the mixture is heated at 190° C. in a microwave oven for 30 min. After cooling to room temperature, the mixture is acidified with 2 M aqueous HCl and the precipitate is filtered off, washed with a small amount of water and methanol/dichloromethane and dried by suction to give the acid.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid differ in its interaction with Cytochrome P450 enzymes compared to imidazole-based inhibitors?

A: Unlike imidazole-based inhibitors that directly coordinate with the ferric iron in the heme center of Cytochrome P450 enzymes, this compound exhibits a different binding mode. Instead of displacing the water molecule coordinating with the iron, it interacts with this water molecule through hydrogen bonding. [] This difference in binding interaction is also reflected in the optical spectrum of the enzyme-inhibitor complex, with this compound inducing a smaller red shift in the Soret band compared to imidazoles. [] Additionally, upon reduction of the heme iron, the triazole-based inhibitor shows a weaker tendency for iron coordination compared to imidazole-based compounds. []

Q2: What structural insights can explain the observed differences in binding between this compound and imidazole-based inhibitors to Cytochrome P450 enzymes?

A: Crystallographic studies of this compound bound to CYP199A4 reveal the presence of additional water molecules in the active site compared to the imidazole-bound structure. [] These extra water molecules are accommodated by a shift in the position of the hydrophobic phenylalanine 298 residue. [] This suggests that the triazole moiety, due to its structural difference from imidazole, might induce a distinct active site conformation affecting the binding mode and inhibitor potency.

Q3: Beyond enzyme inhibition, has this compound demonstrated other biological activities?

A: Research has shown that this compound hybrids can exhibit anti-cancer properties. [] Specifically, some derivatives have demonstrated potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values comparable to the reference drug doxorubicin. [] Furthermore, promising compounds displayed reduced cytotoxicity towards normal cells, indicating potential for improved selectivity. []

Q4: How does the structure of this compound lend itself to the development of new anti-cancer agents?

A: The core structure of this compound offers a versatile scaffold for generating diverse chemical entities. [] By introducing various substituents on the benzene ring or modifying the triazole moiety, researchers can explore a vast chemical space. [] This approach facilitates the development of structure-activity relationships (SAR), guiding the design of more potent and selective anti-cancer agents. Notably, 2D QSAR models have shown good correlation between the structure of these hybrids and their anti-cancer activity. []

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